N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound that combines a tetrazole ring with a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both tetrazole and thiophene moieties in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting p-tolylmethylamine with sodium azide and ammonium chloride under acidic conditions.
Attachment to Thiophene: The resulting tetrazole derivative is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: Both the tetrazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution but often involve the use of strong acids or bases and appropriate solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The tetrazole ring may mimic the structure of certain biological molecules, allowing it to bind to and inhibit the activity of specific enzymes. The thiophene ring may contribute to the compound’s overall stability and ability to interact with hydrophobic regions of proteins.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the tetrazole ring but shares the thiophene moiety.
Tetrazole derivatives: Compounds containing the tetrazole ring but different substituents.
Thiazole derivatives: Similar heterocyclic compounds with a sulfur and nitrogen-containing ring.
Uniqueness
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide is unique due to the combination of the tetrazole and thiophene rings in its structure. This dual functionality may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide, identified by its CAS number 920461-21-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₃N₅OS, with a molecular weight of 299.35 g/mol. The compound features a thiophene ring and a tetrazole moiety, which are known for their diverse biological activities.
Property | Value |
---|---|
CAS Number | 920461-21-8 |
Molecular Formula | C₁₄H₁₃N₅OS |
Molecular Weight | 299.35 g/mol |
Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : The compound has been studied for its ability to inhibit specific kinases involved in inflammatory pathways. For instance, it may inhibit MK2, a downstream substrate of p38 MAPK, which is crucial in the signaling pathways related to inflammation and autoimmune diseases .
- Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects on cancer cell lines by inducing apoptosis through mitochondrial pathways and inhibiting tubulin polymerization .
- Interaction with Receptors : The tetrazole ring may facilitate binding to various receptors or enzymes, modulating their activity and leading to therapeutic effects.
Anticancer Activity
A series of studies have evaluated the anticancer potential of tetrazole derivatives, including those similar to this compound. These studies often report IC₅₀ values indicating the concentration required to inhibit 50% of cell proliferation.
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
N-(4-methylphenyl)-tetrazole | HCT-15 (colon cancer) | 0.48 |
N-(p-tolyl)-tetrazole | NCI-H23 (lung cancer) | 0.283 |
In vivo studies have also demonstrated that similar compounds can significantly reduce tumor growth in xenograft models, indicating their potential as effective anticancer agents .
Anti-inflammatory Activity
Research indicates that compounds with tetrazole structures can inhibit the release of pro-inflammatory cytokines like TNF-alpha in LPS-stimulated cells. For example, one study reported that a related compound inhibited TNF-alpha release with an IC₅₀ value of 0.283 mM, showcasing its anti-inflammatory properties .
Case Studies
- MK2 Inhibition : A study highlighted the role of tetrazole derivatives in inhibiting MK2, which is involved in TNF-alpha signaling pathways. The compound demonstrated significant inhibition of TNF-alpha release in whole blood assays, indicating its potential application in treating inflammatory diseases .
- Antitumor Efficacy : Another study focused on a related tetrazole compound that exhibited potent antiproliferative activity against various cancer cell lines including colon and lung cancer cells. The mechanism was linked to tubulin polymerization inhibition and induction of apoptosis via caspase activation .
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-10-4-6-11(7-5-10)19-13(16-17-18-19)9-15-14(20)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEVUCLBXVRRSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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